5-Undecyne CAS number 2294-72-6 properties
5-Undecyne CAS number 2294-72-6 properties
An In-Depth Technical Guide to 5-Undecyne (CAS No. 2294-72-6)
Introduction and Molecular Overview
5-Undecyne (CAS No. 2294-72-6) is a symmetrically substituted internal alkyne, a class of organic compounds characterized by a carbon-carbon triple bond. Its linear eleven-carbon chain with the triple bond located at the C-5 position makes it a valuable, non-terminal building block in organic synthesis. Unlike terminal alkynes, 5-undecyne lacks an acidic acetylenic proton, defining its specific reactivity profile which is dominated by addition reactions across the electron-rich triple bond. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signatures, synthesis protocols, key reactions, and safe handling procedures, tailored for researchers and professionals in chemical and pharmaceutical development.
Physicochemical and Computed Properties
A compound's physical and computed properties are foundational to its application, dictating solvent choice, reaction conditions, and purification strategies. 5-Undecyne is a non-polar molecule with low water solubility, as expected for a hydrocarbon of its size.[1] Key identifying and physicochemical data are summarized below.
| Property Category | Parameter | Value | Source(s) |
| Identifiers | IUPAC Name | undec-5-yne | [2] |
| CAS Number | 2294-72-6 | [2][3] | |
| Molecular Formula | C₁₁H₂₀ | [2][3] | |
| Molecular Weight | 152.28 g/mol | [2][3] | |
| SMILES | CCCCCC#CCCCC | [2] | |
| InChIKey | VRQLDBSWBBKOCR-UHFFFAOYSA-N | [2][4] | |
| Experimental Properties | Boiling Point | ~198 °C (471 K) at 1 atm | [5] |
| 78 °C (351 K) at 13 mbar | [5] | ||
| Water Solubility | 1.094 mg/L at 25 °C (estimated) | [1] | |
| Computed Properties | XLogP3-AA | 5 | [2] |
| Topological Polar Surface Area | 0 Ų | [2] | |
| Rotatable Bond Count | 5 | [2] | |
| Hydrogen Bond Donor Count | 0 | [2] | |
| Hydrogen Bond Acceptor Count | 0 | [2] |
Spectroscopic Signature Analysis
Spectroscopic analysis is critical for structure verification and purity assessment. While reference spectra may require proprietary database access, the expected spectral features of 5-Undecyne can be reliably predicted from its molecular structure.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of 5-undecyne simplifies its NMR spectra.
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¹H-NMR Spectroscopy : The spectrum will not show distinct signals for every proton due to significant overlap in the alkyl region.
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~0.9 ppm (triplet, 6H) : Terminal methyl protons (C1 and C11) coupled to the adjacent methylene groups.
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~1.3-1.5 ppm (multiplet, 8H) : Methylene protons of the n-butyl and n-pentyl chains (C2, C3, C8, C9, C10).
-
~2.1 ppm (multiplet, 4H) : Protons on the carbons alpha to the triple bond (C4 and C7). These are the most deshielded alkyl protons due to the anisotropic effect of the alkyne π-system. The multiplicity will be complex due to coupling with their respective neighboring CH₂ groups.[7]
-
-
¹³C-NMR Spectroscopy : The carbon spectrum provides a clearer picture of the carbon backbone.
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~80 ppm : The two sp-hybridized carbons of the internal alkyne (C5 and C6). Symmetrically substituted internal alkynes often show weak signals for these carbons.
-
~31 ppm : Methylene carbons further from the alkyne (e.g., C3, C9).
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~22 ppm : Methylene carbons adjacent to the terminal methyl groups (e.g., C2, C10).
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~19 ppm : The alpha-carbons adjacent to the alkyne (C4, C7).
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Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of 5-undecyne would show a molecular ion peak (M⁺) at m/z = 152. The fragmentation pattern would be dominated by cleavage at the bonds alpha and beta to the triple bond, leading to a series of characteristic alkyl and alkynyl cation fragments.[4]
Infrared (IR) Spectroscopy
The IR spectrum is notable for what is often absent.
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2960-2850 cm⁻¹ : Strong C-H stretching vibrations from the alkyl chains.
-
~2230 cm⁻¹ : C≡C triple bond stretch. For a symmetrical internal alkyne like 5-undecyne, the change in dipole moment during this vibration is very small, resulting in a very weak or entirely absent absorption band. This is a key distinguishing feature from terminal alkynes, which show a sharp, moderately intense peak in this region.
-
No absorption at ~3300 cm⁻¹ : The definitive absence of the ≡C-H stretch confirms the internal nature of the alkyne.[4]
Synthesis Protocol: Alkylation of a Terminal Alkyne
A robust and common method for preparing unsymmetrical internal alkynes is the nucleophilic substitution (Sɴ2) reaction between a metal acetylide and a primary alkyl halide.[10][11] This protocol illustrates the synthesis of 5-undecyne via the alkylation of 1-heptyne with 1-bromobutane. The causality for this choice is high efficiency; the acetylide anion is a potent nucleophile and 1-bromobutane is an excellent primary substrate, minimizing competing elimination reactions.
Detailed Experimental Protocol
Materials: 1-Heptyne, 1-Bromobutane, Sodium Amide (NaNH₂), Anhydrous Tetrahydrofuran (THF), Saturated Ammonium Chloride (NH₄Cl) solution, Diethyl Ether, Anhydrous Magnesium Sulfate (MgSO₄).
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Deprotonation: Charge the flask with 1-heptyne (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0 °C using an ice bath. Cautiously add sodium amide (1.1 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 1 hour. The formation of the sodium heptynilide salt may result in a slurry.
-
Alkylation: Add 1-bromobutane (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours to ensure complete reaction.
-
Aqueous Workup: Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.
-
Extraction and Drying: Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude oil is purified by vacuum distillation (bp ≈ 78 °C at 13 mbar) to yield pure 5-undecyne.[5]
Chemical Reactivity and Synthetic Pathways
The internal alkyne of 5-undecyne is a site of high electron density, making it susceptible to a variety of addition reactions.[11] The choice of reagents and catalysts allows for precise control over the stereochemical and constitutional outcome of these transformations.
-
Stereoselective Reduction to Alkenes :
-
Synthesis of (Z)-5-Undecene (cis-alkene) : Catalytic hydrogenation using Lindlar's catalyst (palladium poisoned with lead acetate and quinoline) delivers hydrogen atoms to the same face of the alkyne (syn-addition), selectively producing the cis-alkene. The catalyst is deactivated to prevent over-reduction to the alkane.
-
Synthesis of (E)-5-Undecene (trans-alkene) : The dissolving metal reduction, typically using sodium in liquid ammonia, proceeds via a radical anion intermediate. This allows the bulky alkyl groups to adopt a lower-energy trans configuration before the final protonation step, yielding the trans-alkene.[12]
-
-
Complete Reduction to Alkane :
-
Synthesis of Undecane : Vigorous hydrogenation with powerful catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure will reduce the triple bond completely to an alkane.[10]
-
-
Oxidative Cleavage :
-
Ozonolysis (O₃) followed by a water workup cleaves the triple bond entirely. This reaction on 5-undecyne breaks the C5-C6 bond, yielding two carboxylic acids: pentanoic acid (from the C1-C5 fragment) and hexanoic acid (from the C6-C11 fragment). This is a powerful tool for structural elucidation.[13]
-
-
Hydration :
-
The acid-catalyzed addition of water, typically mediated by a mercuric sulfate (HgSO₄) catalyst, follows Markovnikov's rule. The initial addition forms an enol intermediate which rapidly tautomerizes to the more stable keto form. For a symmetrical internal alkyne, this reaction produces a single ketone, undecan-5-one.[13]
-
Safe Handling and Storage Protocol
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following protocol is a self-validating system for the safe handling of 5-undecyne.
Hazard Identification: According to the Globally Harmonized System (GHS), 5-undecyne is classified as an Aspiration Hazard, Category 1 (H304: May be fatal if swallowed and enters airways).[2] It is also a combustible liquid and should be treated with the same precautions as similar hydrocarbons.[14][15]
-
Engineering Controls (First Line of Defense):
-
Always handle 5-undecyne inside a certified chemical fume hood to prevent inhalation of vapors.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Store away from heat, sparks, open flames, and strong oxidizing agents.[14]
-
-
Personal Protective Equipment (PPE) (Second Line of Defense):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.
-
Body Protection: Wear a flame-retardant laboratory coat.
-
-
Procedural Controls & Storage:
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[15]
-
Ground containers when transferring material to prevent static discharge.
-
Avoid ingestion and inhalation. In case of accidental ingestion, do NOT induce vomiting due to the high risk of aspiration into the lungs. Seek immediate medical attention.[2]
-
-
Spill & Disposal Protocol:
-
Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for flammable organic liquids.
-
References
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PubChem. (n.d.). 5-Undecyne. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsynthesis. (n.d.). 5-undecyne. Retrieved from [Link]
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The Good Scents Company. (n.d.). 5-undecyne. Retrieved from [Link]
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NIST. (n.d.). 5-Undecyne. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of internal alkynes. Retrieved from [Link]
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Brainly. (2023). Draw the alkene formed when 1-heptyne (hept-1-yne) is treated with one equivalent of HBr. Retrieved from [Link]
- Google Patents. (n.d.). JP2019104700A - Method for producing 1,3-undecadien-5-yne.
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Master Organic Chemistry. (2013). Addition of HX To Alkynes. Retrieved from [Link]
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Master Organic Chemistry. (2014). Reactions of Alkynes. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2020). Safety Data Sheet: n-Undecane. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 10.8: Alkynes. Retrieved from [Link]
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ResearchGate. (n.d.). A new synthetic route to 1,3,5-undecatrienes and fucoserratene. Retrieved from [Link]
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Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]
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University of Calgary. (n.d.). PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. Retrieved from [Link]
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NIST. (n.d.). 5-Undecyne: Phase change data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (HMDB0000883). Retrieved from [Link]
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Metin, J. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra. Retrieved from [Link]
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